molecular formula C8H6Cl2N2 B8242288 2,5-dichloro-1-methyl-1H-pyrrolo[3,2-b]pyridine

2,5-dichloro-1-methyl-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B8242288
M. Wt: 201.05 g/mol
InChI Key: IHIDRTZGDFBFMG-UHFFFAOYSA-N
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Description

2,5-Dichloro-1-methyl-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound characterized by a pyrrolo[3,2-b]pyridine core structure with two chlorine atoms at positions 2 and 5, and a methyl group at position 1.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dichloro-1-methyl-1H-pyrrolo[3,2-b]pyridine typically involves the reaction of pyrrolo[3,2-b]pyridine with copper(I) chloride under specific conditions. The reaction is carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) to facilitate the chlorination process .

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The scalability of the reaction and the availability of starting materials are crucial factors in the industrial production of this compound .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dichloro-1-methyl-1H-pyrrolo[3,2-b]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

2,5-Dichloro-1-methyl-1H-pyrrolo[3,2-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-dichloro-1-methyl-1H-pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

    1H-pyrrolo[2,3-b]pyridine: Another pyrrolo[3,2-b]pyridine derivative with different substituents.

    2,5-dichloro-1H-pyrrolo[3,2-b]pyridine: Lacks the methyl group at position 1, leading to different chemical properties.

Uniqueness: 2,5-Dichloro-1-methyl-1H-pyrrolo[3,2-b]pyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties.

Properties

IUPAC Name

2,5-dichloro-1-methylpyrrolo[3,2-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2N2/c1-12-6-2-3-7(9)11-5(6)4-8(12)10/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHIDRTZGDFBFMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C1Cl)N=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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